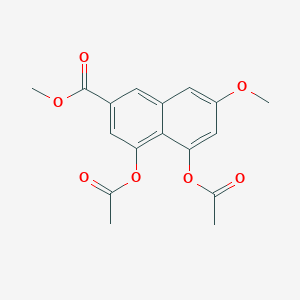
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester is a complex organic compound with the molecular formula C18H18O7. This compound is characterized by its naphthalene core, which is substituted with acetyloxy and methoxy groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The process begins with the acetylation of 4,5-dihydroxy-7-methoxy-2-naphthalenecarboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-6-methoxy-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group at the 7th position, as opposed to the 6th or 8th, can significantly influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C17H16O7 |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
methyl 4,5-diacetyloxy-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O7/c1-9(18)23-14-7-12(17(20)22-4)5-11-6-13(21-3)8-15(16(11)14)24-10(2)19/h5-8H,1-4H3 |
InChI-Schlüssel |
CPZCZSLKHHWSJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=CC2=CC(=CC(=C21)OC(=O)C)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


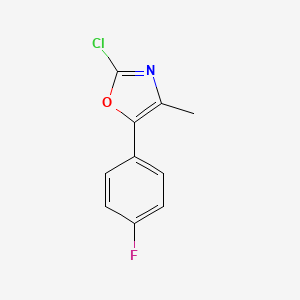
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
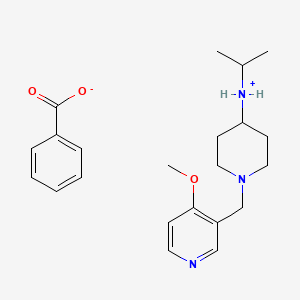
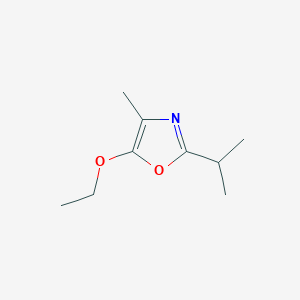

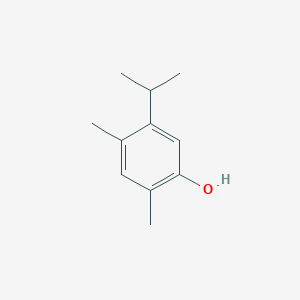
acetate](/img/structure/B13936113.png)
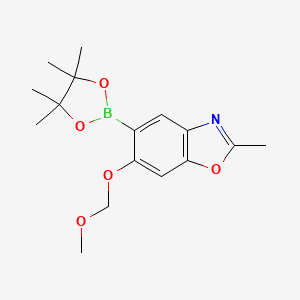


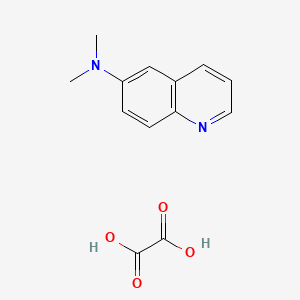
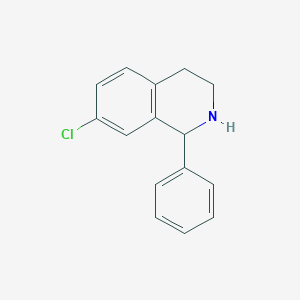

![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
